2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
CAS No.: 1421531-68-1
Cat. No.: VC7418617
Molecular Formula: C13H20FNO4S2
Molecular Weight: 337.42
* For research use only. Not for human or veterinary use.
![2-[(5-fluoro-2-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol - 1421531-68-1](/images/structure/VC7418617.png)
Specification
CAS No. | 1421531-68-1 |
---|---|
Molecular Formula | C13H20FNO4S2 |
Molecular Weight | 337.42 |
IUPAC Name | 5-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)12-8-10(14)4-5-11(12)19-2/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Standard InChI Key | USTODDJIWJFCEJ-UHFFFAOYSA-N |
SMILES | CC(CCSC)(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O |
Introduction
Chemical Structure and Functional Group Analysis
Core Structural Features
The compound’s structure integrates four key functional elements:
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5-Fluoro-2-methoxybenzenesulfonamide moiety: A benzene ring substituted with electron-withdrawing fluorine (-F) at position 5, a methoxy group (-OCH₃) at position 2, and a sulfonamide (-SO₂NH₂) group at position 1.
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Methylsulfanylbutanol backbone: A four-carbon chain with a hydroxyl group (-OH) at position 2, a methylsulfanyl (-S-CH₃) group at position 4, and a methylene bridge (-CH₂-) linking the sulfonamide to the butanol core.
This combination creates a hybrid molecule with both polar (sulfonamide, hydroxyl) and lipophilic (methylsulfanyl, methoxy) regions, suggesting balanced solubility for membrane penetration and target binding .
Stereochemical Considerations
The presence of two chiral centers (at C2 and C4 of the butanol chain) implies four possible stereoisomers. No enantiomeric resolution studies are documented, but stereochemistry likely influences biological activity and metabolic stability.
Synthesis and Manufacturing Approaches
Proposed Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous sulfonamide derivatives are typically synthesized via:
Step 1: Sulfonylation of 5-fluoro-2-methoxyaniline
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Reacting 5-fluoro-2-methoxyaniline with sulfonyl chlorides under basic conditions to form the sulfonamide intermediate .
Step 2: Alkylation of the butanol backbone -
Introducing the methylsulfanyl group via nucleophilic substitution (e.g., using methyl mercaptan and a halogenated butanol precursor).
Step 3: Coupling reactions -
Linking the sulfonamide aromatic core to the functionalized butanol using carbodiimide-based coupling agents like HATU or EDC .
Table 1: Hypothetical Reaction Conditions
Step | Reagents | Solvent | Temperature | Catalyst | Yield* |
---|---|---|---|---|---|
1 | ClSO₂R, Et₃N | DCM | 0–25°C | – | ~70% |
2 | CH₃SH, K₂CO₃ | DMF | 80°C | – | ~65% |
3 | HATU, DIPEA | DMF | RT | DMAP | ~50% |
*Theoretical yields based on analogous reactions . |
Industrial-Scale Optimization
Potential scalability challenges include:
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Purification: Due to polar and nonpolar regions, mixed-solvent recrystallization (e.g., ethanol/water) or preparative HPLC may be required.
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Catalysis: Transition metal catalysts (e.g., Pd for Suzuki couplings) could improve step efficiency but risk heavy metal contamination .
Physicochemical Properties
Predicted Properties
Computational models (e.g., SwissADME) suggest:
Table 2: Key Physicochemical Parameters
Parameter | Value | Method | Implications |
---|---|---|---|
Molecular Weight | 349.45 g/mol | – | Compliant with Lipinski’s rule (<500 g/mol) |
LogP | 1.8–2.3 | XLOGP3 | Moderate lipophilicity for membrane permeability |
Water Solubility | 0.5–1.2 mg/mL | ESOL | Limited aqueous solubility |
H-bond Donors | 2 | – | Sulfonamide NH and hydroxyl OH |
H-bond Acceptors | 6 | – | Sulfonyl O, methoxy O, hydroxyl O |
Stability Profile
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Thermal Stability: Likely stable up to 150°C (based on sulfonamide analogs).
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Photodegradation: Methoxy and fluorine groups may reduce UV sensitivity compared to nitroaromatics .
Applications Beyond Pharmaceuticals
Agrochemical Uses
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Herbicidal Activity: Sulfonamides interfere with plant amino acid biosynthesis.
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Fungicidal Properties: Methylsulfanyl groups disrupt fungal membrane integrity.
Material Science
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Polymer Additives: Sulfonamide groups improve thermal stability in resins.
Scenario | Gloves | Eye Protection | Ventilation |
---|---|---|---|
Synthesis | Nitrile | Goggles | Fume hood |
Handling | Latex | Face shield | General lab |
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